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The landscape of targeted therapies for non-small cell lung cancer (NSCLC) with epidermal
growth factor receptor (EGFR) mutations is rapidly evolving. While third-generation EGFR
tyrosine kinase inhibitors (TKIs) like osimertinib have demonstrated significant efficacy, the
emergence of resistance mutations, particularly the C797S mutation, necessitates the
development of novel therapeutic strategies. This guide provides a comparative analysis of
Gozanertinib (BPI-23314) against a selection of novel EGFR inhibitors, including the fourth-
generation TKIs BLU-945 (futresib) and BBT-176, and the HER3-directed antibody-drug
conjugate (ADC) Patritumab Deruxtecan. This comparison is based on available preclinical and
clinical data to inform research and drug development efforts.

Executive Summary

This guide benchmarks Gozanertinib against next-generation EGFR inhibitors, highlighting
their mechanisms of action, preclinical efficacy, and available clinical data. Gozanertinib, a
furanopyrimidine-based irreversible EGFR inhibitor, has shown potent activity against EGFR
activating and T790M resistance mutations. However, its efficacy against the C797S mutation,
a key mechanism of resistance to third-generation TKIs, is not as extensively documented in
publicly available data as that of fourth-generation inhibitors like BLU-945 and BBT-176. These
newer agents are specifically designed to target C797S-mediated resistance. Patritumab
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Deruxtecan offers a distinct approach by targeting HER3, a key signaling partner of EGFR,
thereby bypassing EGFR-centric resistance mechanisms.

Data Presentation

The following tables summarize the available quantitative data for Gozanertinib and the
selected novel EGFR inhibitors. It is important to note that direct head-to-head comparative
studies are limited, and data are compiled from various independent preclinical and clinical
investigations.

Table 1: Preclinical Activity of EGFR Inhibitors (IC50, nM)

Gozanertinib (BPI-

Target BLU-945 (futresib) BBT-176
23314)
>900-fold selectivity Weak antiproliferation
EGFR WT 15[1] ,
over WT in WT cells
EGFR L858R - Sub-nanomolar -
EGFR del19 - Sub-nanomolar -
EGFR L858R/T790M 48[1] Sub-nanomolar -
EGFR del19/T790M - Sub-nanomolar -
EGFR L858R/C797S - Active 5.35
EGFR del19/C797S - Active 4.36
EGFR
Data not available Sub-nanomolar 1.79
L858R/T790M/C797S
EGFR )
Data not available Sub-nanomolar 1.79
del19/T790M/C797S

Note: IC50 values represent the concentration of the inhibitor required to inhibit 50% of the
target's activity. Lower values indicate higher potency. Data for Gozanertinib against C797S
mutations were not readily available in the reviewed sources.

Table 2: Clinical Efficacy of Novel EGFR-Targeted Therapies
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Progressio
. . Overall Overall
o Trial Name Patient n-Free )
Inhibitor . Response ) Survival
(Phase) Population Survival
Rate (ORR) (0S)
(PFS)
Gozanertinib Data not Data not Data not Data not Data not
(BPI-23314) available available available available available
Early
evidence of
clinical
EGFR-mutant  activity,
BLU-945 SYMPHONY ) ) ] Data not Data not
) NSCLC with including a
(futresib) (Phase 1/2) ) ) mature mature
prior TKI partial
response at
400 mg
QD[?]
Tumor
shrinkage
observed in
EGFR-mutant ] )
NCT0482002 ) patients with Data not Data not
BBT-176 NSCLC with
3 (Phase 1/2) ] EGFR mature mature
prior TKI
19Del/T790M
IC797S
mutation[3]
EGFR-mutant
NSCLC with
prior EGFR
] HERTHENA- 6.4 months
Patritumab TKI and ]
LungO1 ) 29.8% (median -
Deruxtecan platinum-
(Phase 2) DOR)
based
chemotherap
y
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EGFR-mutant

) HERTHENA- )
Patritumab NSCLC with 5.8 months 16.0 months
Lung02 ] 35.2% ] ]
Deruxtecan prior EGFR (median) (median)[4]
(Phase 3)

TKI

Note: Clinical trial data is subject to change as studies mature. ORR indicates the percentage
of patients whose tumors shrink by a certain amount. PFS is the length of time during and after
treatment that a patient lives with the disease without it getting worse. OS is the length of time
from the start of treatment that a patient is still alive.

Mechanisms of Action and Signaling Pathways

The inhibitors discussed employ different strategies to counteract EGFR-driven tumorigenesis

and resistance.

Gozanertinib (BPI-23314) is a furanopyrimidine-based irreversible inhibitor that covalently
binds to the cysteine residue in the ATP-binding pocket of EGFR, thereby blocking its kinase
activity. Its primary targets appear to be the common activating mutations and the T790M
resistance mutation.

BLU-945 (futresib) and BBT-176 are fourth-generation, reversible, ATP-competitive EGFR
inhibitors. They are specifically designed to have high potency against EGFR harboring the
C797S mutation, which prevents the covalent binding of irreversible inhibitors like osimertinib
and likely Gozanertinib. Their reversible binding mechanism allows them to inhibit the kinase
activity of C797S-mutant EGFR.

Patritumab Deruxtecan is an antibody-drug conjugate (ADC) that targets HER3, a member of
the ErbB family of receptor tyrosine kinases that forms heterodimers with EGFR. Upon binding
to HER3 on the tumor cell surface, the ADC is internalized, and a potent topoisomerase |
inhibitor payload is released, leading to DNA damage and cell death. This mechanism allows it
to be effective regardless of the specific EGFR resistance mutation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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